molecular formula C8H7ClN2O2S B14708261 8-Chloro-3-methyl-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione CAS No. 22680-31-5

8-Chloro-3-methyl-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione

Cat. No.: B14708261
CAS No.: 22680-31-5
M. Wt: 230.67 g/mol
InChI Key: UJZLRVUDKVPXTR-UHFFFAOYSA-N
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Description

8-Chloro-3-methyl-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione is a chemical compound belonging to the benzothiadiazine class. These compounds are known for their diverse applications in medicinal chemistry, particularly as diuretics and antihypertensive agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiadiazine derivatives typically involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminobenzenesulfonamide with chloroacetyl chloride under basic conditions can yield benzothiadiazine derivatives. The specific conditions, such as temperature, solvent, and catalysts, can vary depending on the desired substitution pattern on the benzothiadiazine ring.

Industrial Production Methods

Industrial production of benzothiadiazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography and quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Benzothiadiazine derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Halogenation, alkylation, or acylation of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Using reagents like halogens (chlorine, bromine) or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiadiazine ring.

Scientific Research Applications

Benzothiadiazine derivatives have a wide range of applications in scientific research, including:

    Chemistry: As intermediates in the synthesis of more complex molecules.

    Biology: As probes to study biological processes.

    Medicine: As potential therapeutic agents for treating conditions like hypertension and edema.

    Industry: As additives in materials science and other industrial applications.

Mechanism of Action

The mechanism of action of benzothiadiazine derivatives often involves interaction with specific molecular targets, such as ion channels or enzymes. For example, some benzothiadiazine derivatives act as diuretics by inhibiting the sodium-chloride symporter in the kidneys, leading to increased excretion of sodium and water.

Comparison with Similar Compounds

Similar Compounds

    Chlorothiazide: A well-known diuretic with a similar structure.

    Hydrochlorothiazide: Another diuretic with a similar mechanism of action.

    Bendroflumethiazide: A thiazide diuretic with a similar pharmacological profile.

Uniqueness

8-Chloro-3-methyl-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione may have unique properties or applications that distinguish it from other benzothiadiazine derivatives. These could include differences in potency, selectivity, or pharmacokinetic properties.

Properties

CAS No.

22680-31-5

Molecular Formula

C8H7ClN2O2S

Molecular Weight

230.67 g/mol

IUPAC Name

8-chloro-3-methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C8H7ClN2O2S/c1-5-10-7-4-2-3-6(9)8(7)14(12,13)11-5/h2-4H,1H3,(H,10,11)

InChI Key

UJZLRVUDKVPXTR-UHFFFAOYSA-N

Canonical SMILES

CC1=NS(=O)(=O)C2=C(N1)C=CC=C2Cl

Origin of Product

United States

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